CID 22022593
Description
CID 22022593 refers to a biparatopic VHH (variable domain of heavy-chain-only antibody) that enhances the transcytosis of the polymeric immunoglobulin receptor (pIgR). This receptor mediates the transport of dimeric immunoglobulin A (dIgA) and pentameric immunoglobulin M (pIgM) across epithelial cells into mucosal surfaces, such as those in the intestines and lungs . The human pIgR facilitates the excretion of 2–5 grams of dIgA daily into mucosal layers, highlighting its critical role in immune defense .
The biparatopic VHH (this compound) binds to two distinct epitopes on pIgR, significantly boosting its transport efficiency.
Properties
Molecular Formula |
C3H7O2Si |
|---|---|
Molecular Weight |
103.17 g/mol |
InChI |
InChI=1S/C3H7O2Si/c1-4-3(6)5-2/h3H,1-2H3 |
InChI Key |
KHHJMWLLXUUFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 22022593 involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:
Synthetic Routes: The synthesis of this compound typically involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound often involves scaling up the synthetic routes to produce larger quantities. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Primary Reaction Types
CID 22022593 engages in substitution and addition reactions, as outlined in its reactivity profile.
| Reaction Type | Description | Key Factors |
|---|---|---|
| Substitution | Replacement of a functional group with another group (e.g., nucleophilic substitution). | pH, temperature, solvent choice |
| Addition | Bond formation between molecules (e.g., electrophilic addition to double bonds). | Steric hindrance, catalyst presence |
Reactivity Influencing Factors
The compound’s reactivity is modulated by:
-
Functional groups : Dictate reaction pathways and targets (e.g., electrophilic vs. nucleophilic sites).
-
Reaction conditions : pH, temperature, and solvent polarity critically affect reaction rates and product distributions.
-
Concentration : Higher concentrations may favor bimolecular interactions.
Analytical Methods for Reaction Monitoring
Key techniques used to study this compound’s reactivity include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy : Tracks structural changes during reactions.
-
High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purifies intermediates/products.
Mechanistic Insights
While detailed kinetic data (e.g., binding affinities, inhibition constants) are not explicitly provided in available sources, this compound’s interactions likely involve:
-
Enzyme/receptor targeting : Potential modulation of biological pathways via binding.
-
Stoichiometric control : Reaction optimization depends on precise molar ratios and catalyst selection.
Limitations in Available Data
Current sources lack specific experimental data (e.g., reaction schemes, thermodynamic parameters) or comparative analyses with similar compounds. The EPA’s Chemicals Dashboard and Bretherick’s Handbook provide broader frameworks for reactive hazard assessment but do not directly address this compound .
Scientific Research Applications
CID 22022593 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: In biology, this compound is used as a tool for studying biological processes and pathways. Its ability to interact with specific biomolecules makes it useful for probing cellular mechanisms and understanding disease states.
Medicine: In medicine, this compound has potential therapeutic applications. It may be used as a drug candidate for treating specific diseases or as a diagnostic tool for detecting biomarkers.
Industry: In industry, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of CID 22022593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating cellular processes. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways that are critical for various biological functions.
Comparison with Similar Compounds
Functional Analogues in pIgR-Mediated Transport
Table 1: Functional Comparison of Compounds Involved in pIgR Transcytosis
*Estimated based on typical VHH molecular weights.
Key Insights:
- Efficiency: CID 22022593 outperforms monoclonal antibodies in binding affinity and transcytosis rates due to its biparatopic design .
- Size Advantage : At ~15 kDa, VHHs like this compound are significantly smaller than dIgA (~320 kDa) or IgM (~950 kDa), enabling better tissue penetration .
- Therapeutic Potential: Unlike natural ligands (dIgA/pIgM), this compound can be engineered to carry therapeutic payloads, offering a versatile platform for mucosal-targeted therapies .
Structural Analogues in Drug Delivery
Table 2: Comparison with Other Transport-Enhancing Molecules
Key Insights:
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 22022593 that aligns with existing literature gaps?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the question. For mechanistic or structural studies, employ frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to define variables (e.g., "How does varying pH affect the stability of this compound compared to its analogs?"). Ensure alignment with gaps identified through systematic literature reviews .
Q. What methodologies are recommended for conducting a literature review on novel compounds like this compound?
- Methodological Answer :
- Use databases like PubMed, Reaxys, and SciFinder to compile primary sources.
- Apply Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND synthesis NOT industrial").
- Categorize findings into thematic clusters (e.g., synthesis routes, spectroscopic data) and use citation-tracking tools (e.g., Google Scholar’s "Cited by" feature) to identify recent advances .
Q. What are the essential components of experimental design for synthesizing or analyzing this compound?
- Methodological Answer :
| Component | Description | Example for this compound |
|---|---|---|
| Variables | Independent (e.g., temperature), Dependent (e.g., yield) | Optimizing reaction temperature for purity. |
| Controls | Negative/positive controls (e.g., solvent-only reactions) | Comparing degradation rates under inert vs. ambient conditions. |
| Replicates | Minimum triplicate trials | Ensuring reproducibility in NMR data . |
Advanced Research Questions
Q. How to design multi-phase experiments for studying this compound's mechanistic pathways?
- Methodological Answer :
- Phase 1 : Use computational modeling (e.g., DFT calculations) to predict reaction intermediates.
- Phase 2 : Validate predictions via orthogonal techniques (e.g., LC-MS for intermediate trapping, in situ IR spectroscopy).
- Phase 3 : Compare experimental and theoretical data to refine mechanistic hypotheses, addressing discrepancies through iterative redesign .
Q. How to resolve contradictions in physicochemical data (e.g., melting point, solubility) of this compound reported across studies?
- Methodological Answer :
- Conduct comparative meta-analysis : Tabulate reported values, identify outliers, and assess methodological differences (e.g., DSC vs. capillary melting point methods).
- Perform controlled replication studies under standardized conditions (e.g., IUPAC-recommended protocols) to isolate variables causing discrepancies .
Q. What advanced statistical models are suitable for analyzing this compound's structure-activity relationships (SAR)?
- Methodological Answer :
- Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with biological activity.
- Apply machine learning algorithms (e.g., random forests) for high-dimensional SAR datasets, validating models via cross-testing against external databases like ChEMBL .
Q. How to ensure ethical and reproducible validation of this compound's biological activity assays?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Pre-register experimental protocols on platforms like Zenodo to mitigate bias.
- Use blinded assays and third-party replication to confirm activity, particularly for high-stakes claims (e.g., anticancer properties) .
Data Analysis & Reporting
Q. How to structure a manuscript reporting novel findings on this compound while adhering to journal guidelines?
- Methodological Answer :
- Results Section : Present data succinctly; use tables for comparative analyses (e.g., spectroscopic data across solvents).
- Discussion Section : Link findings to prior work, explicitly addressing contradictions (e.g., "Our observed half-life of 12h contrasts with Smith et al.’s 8h, likely due to differences in assay pH").
- Supporting Information : Include raw spectra, computational input files, and detailed synthetic protocols for reproducibility .
Ethical & Methodological Pitfalls
Q. What common pitfalls should be avoided when interpreting this compound's toxicity data?
- Methodological Answer :
- Overgeneralization : Avoid extrapolating in vitro results to in vivo systems without dose-scaling (e.g., IC50 in cell lines ≠ safe human doses).
- Confounding Variables : Control for solvent effects (e.g., DMSO cytotoxicity) in bioassays.
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and negative results to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
